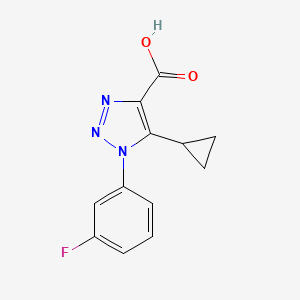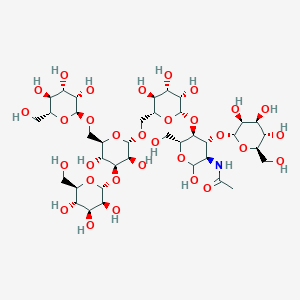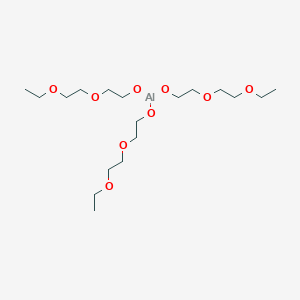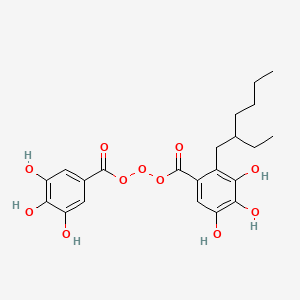
2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one
Descripción general
Descripción
2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one, also known as 4-Amino-1-thiomorpholine, is an organic compound with a molecular formula of C7H13NO2S. It is a white solid that is soluble in water, ethanol and ethyl acetate. 4-Amino-1-thiomorpholine is a versatile synthetic precursor to a wide range of heterocyclic compounds and is used in the synthesis of biologically active molecules.
Aplicaciones Científicas De Investigación
QSAR Analysis and Antioxidant Potential
One study focused on QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl] propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, which is structurally related to 2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one. This research aimed to identify the molecular parameters influencing antioxidant activities of these compounds. The study found that antioxidant activity increased with certain changes in molecular volume, lipophilicity, polarization, and dipole moment, among other factors. The QSAR models developed offer a theoretical basis for designing new antioxidants (І. Drapak et al., 2019).
Chemical Synthesis and Reaction Mechanisms
- Research into the iron-catalyzed ortho-alkylation of carboxamides, using 8-aminoquinoline-based aryl carboxamides, has implications for the synthesis and chemical reactions involving compounds like 2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one. This process offers high yields and regioselectivity in the synthesis of certain organic compounds (Erin R. Fruchey et al., 2014).
- Another study on the synthesis of morpholines, thiomorpholines, and piperazines from beta-heteroatom amino compounds and vinyl sulfonium salts contributes to the understanding of synthesizing and manipulating compounds structurally similar to 2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one. This research offers insights into efficient methods for preparing important pharmacophores in medicinal chemistry (M. Yar et al., 2008).
Applications in Medicinal Chemistry
- A study on the medicinal chemistry of 2,2,4-substituted morpholines, which are structurally related to the compound , reveals a range of biological activities including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. This highlights the potential therapeutic applications of compounds within this chemical family (E. Rekka & P. Kourounakis, 2010).
Synthesis of Substituted Morpholines
- A strategy for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, as described in a study, is relevant for understanding the chemical manipulation and potential applications of compounds like 2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one. This research outlines a method for generating single stereoisomers of morpholine products (Matthew L. Leathen et al., 2009).
Propiedades
IUPAC Name |
2-(4-aminophenyl)-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXHWAAVQCEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



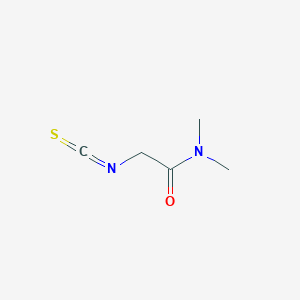

![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)


![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)


![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
